Cas no 1267198-75-3 ({1-(4-chlorophenyl)methyl-5-propyl-1H-1,2,3-triazol-4-yl}methanol)
{1-(4-chlorophenyl)methyl-5-propyl-1H-1,2,3-triazol-4-yl}methanol Chemical and Physical Properties
Names and Identifiers
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- {1-(4-chlorophenyl)methyl-5-propyl-1H-1,2,3-triazol-4-yl}methanol
- 1267198-75-3
- EN300-1610160
- {1-[(4-chlorophenyl)methyl]-5-propyl-1H-1,2,3-triazol-4-yl}methanol
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- Inchi: 1S/C13H16ClN3O/c1-2-3-13-12(9-18)15-16-17(13)8-10-4-6-11(14)7-5-10/h4-7,18H,2-3,8-9H2,1H3
- InChI Key: RKHYNUIWUCFFLL-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)CN1C(=C(CO)N=N1)CCC
Computed Properties
- Exact Mass: 265.0981898g/mol
- Monoisotopic Mass: 265.0981898g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 246
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 50.9Ų
{1-(4-chlorophenyl)methyl-5-propyl-1H-1,2,3-triazol-4-yl}methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1610160-1.0g |
{1-[(4-chlorophenyl)methyl]-5-propyl-1H-1,2,3-triazol-4-yl}methanol |
1267198-75-3 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1610160-50mg |
{1-[(4-chlorophenyl)methyl]-5-propyl-1H-1,2,3-triazol-4-yl}methanol |
1267198-75-3 | 50mg |
$1200.0 | 2023-09-23 | ||
| Enamine | EN300-1610160-100mg |
{1-[(4-chlorophenyl)methyl]-5-propyl-1H-1,2,3-triazol-4-yl}methanol |
1267198-75-3 | 100mg |
$1257.0 | 2023-09-23 | ||
| Enamine | EN300-1610160-250mg |
{1-[(4-chlorophenyl)methyl]-5-propyl-1H-1,2,3-triazol-4-yl}methanol |
1267198-75-3 | 250mg |
$1315.0 | 2023-09-23 | ||
| Enamine | EN300-1610160-500mg |
{1-[(4-chlorophenyl)methyl]-5-propyl-1H-1,2,3-triazol-4-yl}methanol |
1267198-75-3 | 500mg |
$1372.0 | 2023-09-23 | ||
| Enamine | EN300-1610160-1000mg |
{1-[(4-chlorophenyl)methyl]-5-propyl-1H-1,2,3-triazol-4-yl}methanol |
1267198-75-3 | 1000mg |
$1429.0 | 2023-09-23 | ||
| Enamine | EN300-1610160-2500mg |
{1-[(4-chlorophenyl)methyl]-5-propyl-1H-1,2,3-triazol-4-yl}methanol |
1267198-75-3 | 2500mg |
$2800.0 | 2023-09-23 | ||
| Enamine | EN300-1610160-5000mg |
{1-[(4-chlorophenyl)methyl]-5-propyl-1H-1,2,3-triazol-4-yl}methanol |
1267198-75-3 | 5000mg |
$4143.0 | 2023-09-23 | ||
| Enamine | EN300-1610160-10000mg |
{1-[(4-chlorophenyl)methyl]-5-propyl-1H-1,2,3-triazol-4-yl}methanol |
1267198-75-3 | 10000mg |
$6144.0 | 2023-09-23 |
{1-(4-chlorophenyl)methyl-5-propyl-1H-1,2,3-triazol-4-yl}methanol Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on {1-(4-chlorophenyl)methyl-5-propyl-1H-1,2,3-triazol-4-yl}methanol
Research Briefing on 1267198-75-3 and {1-(4-chlorophenyl)methyl-5-propyl-1H-1,2,3-triazol-4-yl}methanol
In recent years, the compound 1267198-75-3 and its derivative {1-(4-chlorophenyl)methyl-5-propyl-1H-1,2,3-triazol-4-yl}methanol have garnered significant attention in the field of chemical biology and medicinal chemistry. These molecules are part of a growing class of 1,2,3-triazole-based compounds, which have demonstrated promising pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This research briefing aims to provide an overview of the latest findings related to these compounds, focusing on their synthesis, biological activity, and potential therapeutic applications.
The compound 1267198-75-3, a key intermediate in the synthesis of {1-(4-chlorophenyl)methyl-5-propyl-1H-1,2,3-triazol-4-yl}methanol, has been the subject of several recent studies. Researchers have optimized its synthesis using click chemistry, a highly efficient and modular approach that allows for the rapid assembly of 1,2,3-triazole scaffolds. The resulting derivative, {1-(4-chlorophenyl)methyl-5-propyl-1H-1,2,3-triazol-4-yl}methanol, has shown notable bioactivity in preliminary screenings, particularly in the context of inflammatory diseases.
One of the most significant findings comes from a 2023 study published in the Journal of Medicinal Chemistry, which investigated the anti-inflammatory effects of {1-(4-chlorophenyl)methyl-5-propyl-1H-1,2,3-triazol-4-yl}methanol. The study demonstrated that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its potential as a novel therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel disease. The mechanism of action appears to involve the modulation of the NF-κB signaling pathway, a key regulator of inflammatory responses.
In addition to its anti-inflammatory properties, {1-(4-chlorophenyl)methyl-5-propyl-1H-1,2,3-triazol-4-yl}methanol has also exhibited antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. A recent study in Bioorganic & Medicinal Chemistry Letters reported that the compound showed moderate to strong inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to some existing antibiotics. These findings highlight the potential of this compound as a scaffold for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.
Despite these promising results, challenges remain in the development of {1-(4-chlorophenyl)methyl-5-propyl-1H-1,2,3-triazol-4-yl}methanol as a therapeutic agent. Pharmacokinetic studies have indicated that the compound has limited oral bioavailability, likely due to its relatively low solubility and rapid metabolism. Researchers are currently exploring various formulation strategies, including the use of prodrugs and nanoparticle-based delivery systems, to overcome these limitations and enhance the compound's therapeutic potential.
In conclusion, the compound 1267198-75-3 and its derivative {1-(4-chlorophenyl)methyl-5-propyl-1H-1,2,3-triazol-4-yl}methanol represent a promising area of research in chemical biology and medicinal chemistry. Their diverse biological activities, coupled with the versatility of the 1,2,3-triazole scaffold, make them attractive candidates for further development. Future studies should focus on optimizing their pharmacokinetic properties and elucidating their mechanisms of action in greater detail, paving the way for potential clinical applications.
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